molecular formula C6H6F3N3O3 B2907467 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole CAS No. 1429418-81-4

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Cat. No.: B2907467
CAS No.: 1429418-81-4
M. Wt: 225.127
InChI Key: SABNNEOXMWNHAL-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a high-value chemical intermediate designed for advanced research and development. This compound features a multifunctional pyrazole core, a ring system prominently featured in numerous FDA-approved drugs and agrochemicals due to its versatile pharmacological properties . The strategic substitution on the pyrazole ring with a nitro group and a 2,2,2-trifluoroethoxy chain makes this molecule a particularly promising scaffold for creating new active substances. The trifluoroethoxy group is known to significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the potency and bioavailability of lead compounds . This chemical is primarily intended for use in medicinal chemistry and agrochemical research. Researchers can utilize it as a key building block in the synthesis of potential therapeutic agents, leveraging the known biological activities of pyrazole derivatives which include anti-inflammatory, anticancer, antimicrobial, and antidepressant effects . In agrochemical discovery, its structure is relevant for developing new fungicides and insecticides, as pyrazole-based compounds are well-established in this field . The nitro group serves as a versatile handle for further synthetic modification, allowing for reduction to an amino group or other functional group interconversions to create diverse chemical libraries for biological screening . Intended Use This product is provided solely for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for ensuring safe handling and for all applications of the product.

Properties

IUPAC Name

1-methyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O3/c1-11-2-4(12(13)14)5(10-11)15-3-6(7,8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABNNEOXMWNHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Addition of the Trifluoroethoxy Group: The trifluoroethoxy group can be added through nucleophilic substitution reactions, where a trifluoroethanol derivative reacts with a suitable leaving group on the pyrazole ring.

    Methylation: The methyl group can be introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and trifluoroethoxy group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Modifications

The following table compares the target compound with key analogs, highlighting structural variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-Me, 4-NO₂, 3-OCH₂CF₃ C₇H₇F₃N₃O₃ 287.19 (calculated) Research use, potential enzyme inhibition
1-Methyl-4-nitro-3-(3-TFMPhenoxy)-1H-pyrazole 1-Me, 4-NO₂, 3-O-C₆H₄(CF₃) C₁₁H₈F₃N₃O₃ 287.19 High purity (≥95%), discontinued availability
5-Methyl-4-nitro-1-(2-TFMBenzyl)-3-TFM-1H-pyrazole (46b) 1-Bn, 4-NO₂, 3-CF₃, 5-Me C₁₄H₁₀F₆N₃O₂ 370.2 GLUT1 inhibitor (IC₅₀ ~nM range)
4-Chloro-1-methyl-3-(trifluoroethoxymethyl)-1H-pyrazole 1-Me, 4-Cl, 3-CH₂OCH₂CF₃ C₇H₇ClF₃N₂O Not reported Experimental use, discontinued

Key Observations :

  • Trifluoroethoxy vs. Trifluoromethylphenoxy: The target compound’s trifluoroethoxy group (3-OCH₂CF₃) enhances lipophilicity (logP ~1.8 estimated) compared to the bulkier 3-(trifluoromethylphenoxy) group in , which may reduce membrane permeability.
  • Nitro Group Position : The nitro group at position 4 is conserved across analogs, suggesting its role in stabilizing the pyrazole ring or participating in hydrogen bonding with biological targets .
  • Synthetic Accessibility : The target compound can be synthesized via alkylation of 4-nitro-1-methyl-1H-pyrazole with 2,2,2-trifluoroethyl halides, a method analogous to the benzylation described in .
Solubility and Stability
  • The trifluoroethoxy group improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to non-fluorinated ethers. However, analogs with trifluoromethyl groups (e.g., 46b ) exhibit higher thermal stability due to stronger C–F bonds.
  • The nitro group at position 4 may confer sensitivity to reductive conditions, a property leveraged in prodrug activation strategies .

Biological Activity

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8F3N3O3
  • Molecular Weight : 227.15 g/mol
  • IUPAC Name : this compound

The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation.
  • Antioxidant Activity : Potentially acts as a scavenger of free radicals, reducing oxidative stress.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that they can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are hypothesized to stem from its ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This activity is critical in conditions like arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial effects against various pathogens. The presence of the nitro group may enhance this activity by disrupting bacterial cell wall synthesis or function .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Anti-inflammatory EffectsShowed marked reduction in inflammatory markers in vitro and in vivo models.
Antimicrobial PropertiesExhibited broad-spectrum activity against gram-positive and gram-negative bacteria.

Q & A

Q. How can synthetic routes for 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves selecting catalysts and solvents that enhance regioselectivity and reduce side reactions. Copper(II) bis(trifluoromethanesulfonate) in ionic liquids has been effective for similar pyrazole derivatives, enabling high yields under green chemistry conditions (130°C, 2h) . Multi-step functionalization, such as introducing nitro and trifluoroethoxy groups sequentially, requires precise temperature control and purification via column chromatography to isolate intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : The trifluoroethoxy group (OCH₂CF₃) produces distinct ¹⁹F NMR signals near -75 ppm, while the nitro group deshields adjacent protons, shifting aromatic protons in the pyrazole ring to δ 7.5–8.5 ppm in ¹H NMR .
  • Infrared Spectroscopy : Stretching vibrations for the nitro group (1520–1350 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) are key identifiers .

Q. How do the nitro and trifluoroethoxy substituents influence the compound’s reactivity?

  • Methodological Answer : The nitro group is strongly electron-withdrawing, activating the pyrazole ring for electrophilic substitution at specific positions. The trifluoroethoxy group enhances lipophilicity and stability against metabolic degradation, which is critical in biological studies. Reactivity can be modulated by adjusting reaction conditions (e.g., using Pd catalysts for cross-coupling reactions) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro group introduction in pyrazole derivatives?

  • Methodological Answer : Nitration typically occurs at the 4-position of 1H-pyrazole due to the directing effects of the methyl and trifluoroethoxy groups. Density Functional Theory (DFT) studies on analogous compounds suggest that electron-deficient pyrazole rings favor nitration at positions ortho to electron-withdrawing substituents . Experimental validation via isotopic labeling (e.g., ¹⁵N) can further elucidate pathways.

Q. How can computational modeling predict the biological activity of derivatives with modified substituents?

  • Methodological Answer : Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models assess interactions with biological targets (e.g., enzymes). For instance, replacing the trifluoroethoxy group with bulkier substituents may alter binding affinity to kinase targets. Software like AutoDock Vina or Schrödinger Suite can simulate these interactions, validated by in vitro assays .

Q. What strategies resolve contradictions in reported synthetic yields for similar pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or reaction time. Systematic Design of Experiments (DoE) can identify critical factors. For example, copper-catalyzed reactions may require strict anhydrous conditions to prevent side reactions, as shown in studies comparing ionic liquid vs. traditional solvent systems .

Q. How do hygroscopic properties of trifluoroethoxy-substituted pyrazoles impact handling in biological assays?

  • Methodological Answer : Hygroscopic compounds require storage under inert atmospheres (e.g., argon) and lyophilization before use. Pre-treatment with molecular sieves or co-solvents like DMSO-d₆ minimizes water absorption during NMR analysis. Stability studies under varying humidity levels (25–75% RH) are recommended to establish storage protocols .

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